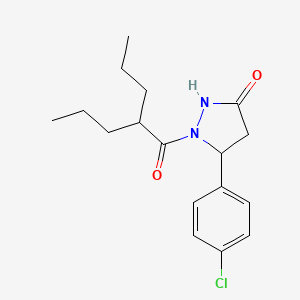

5-(4-Chlorophenyl)-1-(2-propylpentanoyl)pyrazolidin-3-one

Description

Properties

CAS No. |

740812-30-0 |

|---|---|

Molecular Formula |

C17H23ClN2O2 |

Molecular Weight |

322.8 g/mol |

IUPAC Name |

5-(4-chlorophenyl)-1-(2-propylpentanoyl)pyrazolidin-3-one |

InChI |

InChI=1S/C17H23ClN2O2/c1-3-5-13(6-4-2)17(22)20-15(11-16(21)19-20)12-7-9-14(18)10-8-12/h7-10,13,15H,3-6,11H2,1-2H3,(H,19,21) |

InChI Key |

OQOAHJJTTPMKKN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)C(=O)N1C(CC(=O)N1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of 1-(4-Chlorophenyl)pyrazolidine-3-one Intermediate

A critical intermediate is 1-(4-chlorophenyl)pyrazolidine-3-one, which can be prepared by cyclization of hydrazine derivatives with appropriate diketones or ketoesters. According to a Chinese patent (CN106008350A), this intermediate is used as a substrate for further functionalization.

Acylation to Form 5-(4-Chlorophenyl)-1-(2-propylpentanoyl)pyrazolidin-3-one

The acylation step involves reacting the pyrazolidin-3-one intermediate with 2-propylpentanoyl chloride or an equivalent activated acylating agent under controlled conditions. The reaction is typically carried out in an acidic or neutral solvent system with stirring and heating to ensure complete conversion.

Oxidative and Catalytic Conditions

In related pyrazolidinone derivatives, ferric chloride has been used as a catalyst in acidic solvents such as acetic acid, formic acid, or propanoic acid to facilitate oxidation and functional group transformations. Air or oxygen bubbling during the reaction enhances the oxidative process, improving yield and purity.

Reaction Parameters and Optimization

The following table summarizes key reaction parameters from various embodiments in the preparation of related 1-(4-chlorophenyl)-3-pyrazole alcohols, which share synthetic similarities with the target compound:

| Embodiment | Acidic Solvent | Temp (°C) | Ferric Chloride (mol ratio) | Reaction Time (h) | pH Adjustment | Yield (%) | Purity (LC %) |

|---|---|---|---|---|---|---|---|

| 1 | Acetic acid (60 g) | 50 | 0.0001 | 4 | 7 | 99.7 | 99.6 |

| 2 | Formic acid (88%, 100 g) | 100 | 0.01 | 4 | 5 | 99.3 | 99.1 |

| 3 | Propanoic acid (80 g) | 80 | 0.005 | 4 | 8 | 99.1 | 99.7 |

| 4 | Acetic acid (60 g) | 65 | 0.005 | 4 | 6 | 99.5 | 99.4 |

| 5 | Formic acid (88%, 70 g) | 70 | 0.01 | 4 | 7 | 99.4 | 99.6 |

Note: These data are from the preparation of 1-(4-chlorophenyl)-3-pyrazole alcohol, a structurally related compound, indicating the effectiveness of acidic solvents and ferric chloride catalysis in similar pyrazolidinone systems.

Purification

After reaction completion, the mixture is subjected to decompression to remove most of the solvent, followed by addition of water to precipitate the product. The pH is adjusted with sodium hydroxide solution to a range of 5-8 to optimize precipitation and purity. The product is then filtered and dried.

- The use of ferric chloride as a catalyst in acidic media significantly enhances the reaction rate and yield.

- Air bubbling during the reaction provides an oxidative environment that facilitates the transformation.

- Reaction temperature between 50-100 °C is optimal for balancing reaction kinetics and product stability.

- pH adjustment post-reaction is critical for maximizing product precipitation and purity.

- The choice of acidic solvent (acetic acid, formic acid, propanoic acid) influences yield and purity, with acetic acid often preferred for cost and availability.

While the above method focuses on direct acylation and oxidation in acidic media, alternative routes for related compounds involve multi-step syntheses starting from amino alcohols and involving sulfur-containing intermediates, as seen in the synthesis of trans-5-(4-chlorophenyl)-4-methyl-2-oxothiazolidinone. These routes tend to be more complex, with more steps and higher waste generation, thus less favorable for industrial scale-up.

| Feature | Description |

|---|---|

| Starting Material | 1-(4-chlorophenyl)pyrazolidine-3-one |

| Catalysts | Ferric chloride |

| Solvents | Acetic acid, formic acid, propanoic acid |

| Reaction Conditions | 50-100 °C, air bubbling, stirring |

| Reaction Time | Approximately 4 hours |

| Work-up | Decompression, water addition, pH adjustment with NaOH, filtration |

| Yield | Typically >99% |

| Purity | LC purity >99% |

| Advantages | High yield, low cost, suitable for industrial production |

The preparation of this compound is effectively achieved through acylation of the pyrazolidin-3-one intermediate under acidic conditions catalyzed by ferric chloride, with air oxidation enhancing the process. The method is characterized by high yield, high purity, and operational simplicity, making it suitable for industrial application. Optimization of solvent choice, temperature, and pH adjustment are key factors influencing the success of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-1-(2-propylpentanoyl)pyrazolidin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory, analgesic, or anticancer properties.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-1-(2-propylpentanoyl)pyrazolidin-3-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with 4-Chlorophenyl Substituents

The 4-chlorophenyl group is a critical structural element shared with several bioactive compounds. Key comparisons include:

Key Observations:

- Bioactivity: The triazole derivatives (e.g., compound in ) exhibit potent antitumor activity, particularly against NCI-H522 lung cancer cells, with growth inhibition (GP) values up to 70%. The pyrazolidinone core may offer distinct binding modes due to its rigid, planar structure compared to the triazole’s smaller ring.

- In contrast, the trifluoromethyl group in the triazole analogue enhances electronegativity and metabolic stability .

Comparison with Biguanide Derivatives

Biguanides with chlorophenyl groups (e.g., compounds g–i in ) differ significantly in structure but share the 4-chlorophenyl motif. These compounds are typically associated with antimicrobial or antidiabetic activity. For example:

- 1-(4-Chlorophenyl)urea : A simpler analogue with hydrogen-bonding capacity, often used as a building block for larger bioactive molecules.

- Complex biguanides : These exhibit extended alkyl chains and cyanocarbamimidoyl groups, enhancing interactions with bacterial or mitochondrial targets.

Divergences:

- The pyrazolidinone’s cyclic amide group contrasts with the biguanides’ linear, multi-nitrogen chains. This structural difference likely directs the former toward kinase or protease inhibition, while biguanides target metabolic enzymes (e.g., AMPK).

Computational Insights into Reactivity and Stability

Density-functional theory (DFT) and wavefunction analysis (e.g., via Multiwfn ) provide theoretical frameworks to compare electronic properties:

- Triazole analogues show similar trends but with additional polarity from carboxylic acid groups .

- Local Kinetic-Energy Density: The 2-propylpentanoyl group may disrupt electron delocalization in the pyrazolidinone ring, reducing resonance stability compared to triazoles .

Biological Activity

5-(4-Chlorophenyl)-1-(2-propylpentanoyl)pyrazolidin-3-one is a pyrazolidinone derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. This article aims to synthesize existing research findings related to the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a pyrazolidinone core, which is essential for its biological activity. The presence of the 4-chlorophenyl group is significant, as halogenated phenyl rings are often associated with enhanced pharmacological properties.

Anti-inflammatory Properties

Research indicates that derivatives of pyrazolidinones exhibit significant anti-inflammatory effects. One study highlighted that similar compounds can inhibit nitric oxide (NO) production in activated microglial cells, suggesting a mechanism through which these compounds may protect against neuroinflammation . The inhibition of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) has been documented, indicating potential therapeutic applications in conditions like Parkinson's disease .

Neuroprotective Effects

The neuroprotective potential of pyrazolidinone derivatives has been explored in various models. For instance, compounds similar to this compound have shown efficacy in protecting dopaminergic neurons from degeneration induced by neurotoxic agents like MPTP. These effects are mediated through the modulation of signaling pathways involving NF-κB and p38 MAPK, which are crucial in inflammatory responses in the nervous system .

Case Studies

- Neuroinflammation Model : In vitro studies using lipopolysaccharide (LPS)-stimulated microglial cells demonstrated that treatment with pyrazolidinone derivatives led to a significant reduction in the release of pro-inflammatory cytokines. This suggests that these compounds can effectively mitigate neuroinflammatory responses .

- Animal Studies : In vivo experiments involving MPTP-induced neurotoxicity showed that prophylactic administration of pyrazolidinone derivatives resulted in improved behavioral outcomes and reduced neuronal loss, indicating their potential as neuroprotective agents in models of neurodegeneration .

Pharmacological Mechanisms

The biological activity of this compound can be attributed to several pharmacological mechanisms:

- Inhibition of Pro-inflammatory Pathways : The compound appears to inhibit key inflammatory pathways by suppressing the activation of NF-κB and reducing the expression of inflammatory mediators.

- Antioxidant Activity : Some studies suggest that pyrazolidinone derivatives may also exhibit antioxidant properties, contributing to their neuroprotective effects by scavenging free radicals and reducing oxidative stress .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-chlorophenyl)-1-(2-propylpentanoyl)pyrazolidin-3-one, and how can reaction efficiency be improved?

- Methodological Answer : Solvent-free mechanochemical synthesis (e.g., ball milling) is a promising approach for pyrazolidin-3-one derivatives. Key parameters include:

- Grinding time : 30–60 minutes for complete conversion (shorter times may reduce side products).

- Stoichiometry : A 1:1 molar ratio of hydrazine derivatives (e.g., 4-chlorophenyl hydrazine) to acylating agents, with catalytic bases (e.g., K₂CO₃) to accelerate cyclization .

- Post-synthesis purification : Recrystallization from ethanol or methanol yields high-purity crystals suitable for structural analysis .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolves bond lengths, dihedral angles (e.g., 18.23° twist between chlorophenyl and pyrazolidinone rings), and weak interactions (C–H⋯O, C–H⋯π) critical for understanding molecular packing .

- NMR/FT-IR : Confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹ in IR; pyrazolidinone proton shifts at δ 3.5–4.5 ppm in ¹H NMR).

- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly its anti-inflammatory or antimicrobial potential?

- Methodological Answer :

- In vitro assays :

- Cyclooxygenase (COX) inhibition : Use recombinant COX-1/COX-2 enzymes with colorimetric assays (e.g., monitoring prostaglandin G₂ conversion) to assess anti-inflammatory activity .

- Antimicrobial screening : Disc diffusion or microbroth dilution against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains. Compare zone-of-inhibition diameters to standard drugs (e.g., ciprofloxacin, fluconazole) .

- Structure-activity relationships (SAR) : Modify substituents (e.g., replacing 2-propylpentanoyl with shorter acyl chains) to probe steric/electronic effects on activity .

Q. How should conflicting data on biological activity (e.g., varying IC₅₀ values across studies) be addressed?

- Methodological Answer :

- Standardize assay conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤1% to avoid cytotoxicity).

- Validate purity : Use HPLC (≥95% purity) to exclude impurities as confounding factors.

- Comparative studies : Test the compound alongside structurally similar derivatives (e.g., 5-(4-methoxyphenyl) analogs) under identical conditions to isolate substituent effects .

Q. What computational strategies can predict the compound’s binding modes to biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., COX-2, CCK receptors). Prioritize poses with hydrogen bonds to catalytic residues (e.g., Arg120 in COX-2) .

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational dynamics .

Q. How does the compound’s molecular conformation influence its pharmacological profile?

- Methodological Answer :

- Crystallographic analysis : The dihedral angle between the chlorophenyl group and pyrazolidinone ring (e.g., ~18°) affects planarity and membrane permeability. Reduced planarity may enhance bioavailability by decreasing crystallization tendency .

- Electron delocalization : Conjugation between the carbonyl group and pyrazolidinone ring stabilizes the molecule, potentially enhancing metabolic stability in vivo .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.